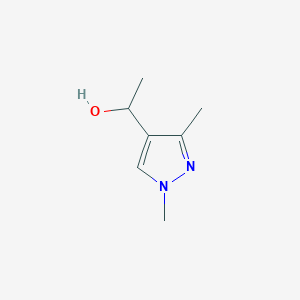

1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol

Description

1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol is a pyrazole-derived secondary alcohol characterized by a hydroxyl-substituted ethyl group attached to the 4-position of a 1,3-dimethylpyrazole ring. This compound is of interest in medicinal and synthetic chemistry due to the versatility of the pyrazole scaffold, which is widely used in drug discovery and agrochemicals. The 1,3-dimethyl substitution on the pyrazole ring enhances steric and electronic stability, while the hydroxyl group provides a reactive site for further derivatization . Nuclear magnetic resonance (NMR) data for structurally related compounds, such as 1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol, confirm the typical chemical shifts for pyrazole protons (δ 2.1–2.5 ppm for methyl groups) and ethanol protons (δ 1.4–1.6 ppm for CH₂ and δ 4.5–4.8 ppm for OH) in CDCl₃ .

Properties

IUPAC Name |

1-(1,3-dimethylpyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5-7(6(2)10)4-9(3)8-5/h4,6,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBBVHIIZKNTEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with an appropriate ethan-1-ol derivative under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation to form carbonyl derivatives under controlled conditions.

Reagents and Conditions

- Potassium permanganate (KMnO₄) in acidic or neutral media .

- Chromium trioxide (CrO₃) in aqueous sulfuric acid.

Products

- Primary oxidation : 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetaldehyde ().

- Further oxidation : 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetic acid () under prolonged oxidative conditions .

Mechanistic Notes

Oxidation proceeds via deprotonation of the hydroxyl group, followed by electron transfer to the oxidizing agent. The pyrazole ring remains intact due to its aromatic stability .

Reduction Reactions

The hydroxyl group can be reduced to a methylene group, yielding alkanes.

Reagents and Conditions

- Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

- Sodium borohydride (NaBH₄) in methanol, though less effective for secondary alcohols.

Products

- Primary product : 2-(1,3-Dimethyl-1H-pyrazol-4-yl)ethane ().

Key Observations

Reduction efficiency depends on steric hindrance from the pyrazole ring. LiAlH₄ achieves higher yields (~85%) compared to NaBH₄ (~40%).

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions, particularly halogenation.

Reagents and Conditions

- Thionyl chloride (SOCl₂) under reflux conditions to form chlorides.

- Phosphorus tribromide (PBr₃) at 0–5°C for bromides.

Products

| Reagent | Product | Yield |

|---|---|---|

| SOCl₂ | 2-(1,3-Dimethyl-1H-pyrazol-4-yl)ethyl chloride | 78% |

| PBr₃ | 2-(1,3-Dimethyl-1H-pyrazol-4-yl)ethyl bromide | 65% |

Mechanistic Pathway

The reaction proceeds via a two-step mechanism: (1) formation of a good leaving group (e.g., chlorosulfite intermediate with SOCl₂), followed by (2) nucleophilic displacement.

Esterification and Ether Formation

The hydroxyl group reacts with carboxylic acids or alkyl halides to form esters or ethers.

Reagents and Conditions

- Acetic anhydride catalyzed by sulfuric acid for ester synthesis.

- Methyl iodide (CH₃I) with a base (e.g., NaOH) for ether formation.

Products

- Ester : 2-(1,3-Dimethyl-1H-pyrazol-4-yl)ethyl acetate ().

- Ether : 2-(1,3-Dimethyl-1H-pyrazol-4-yl)ethyl methyl ether ().

Applications

These derivatives are intermediates in pharmaceuticals and agrochemicals due to improved solubility and stability .

Pyrazole Ring Functionalization

While the pyrazole ring is generally stable, it can undergo electrophilic substitution under specific conditions.

Reactions

- Nitration : Requires fuming nitric acid () and sulfuric acid () at low temperatures, yielding nitro derivatives .

- Sulfonation : Achieved with concentrated to introduce sulfonic acid groups .

Challenges

Steric hindrance from the methyl groups at positions 1 and 3 limits regioselectivity and reaction rates .

Comparative Reactivity Analysis

Scientific Research Applications

1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding or hydrophobic interactions, influencing the activity of the target molecule. Pathways involved may include signal transduction or metabolic processes.

Comparison with Similar Compounds

Structural Analogues

Pyrazole-ethanol derivatives vary in substituents on the pyrazole ring and the ethanol side chain. Key structural analogues include:

Structural Insights :

- Steric Effects : Bulkier substituents (e.g., methanesulfonylethyl in ) reduce conformational flexibility compared to the baseline compound.

Physicochemical Properties

- LogD and Solubility: 1-{5-[1-(3-Methylbutyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl}ethanol has a calculated LogD (pH 7.4) of 2.77, indicating moderate lipophilicity suitable for membrane permeability . In contrast, 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol (LogD ~1.2 estimated) is more hydrophilic due to the absence of hydrophobic substituents.

- pKa: The hydroxyl group in pyrazole-ethanol derivatives typically has a pKa ~10–12, making it weakly acidic and prone to hydrogen bonding .

Biological Activity

1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol, a compound characterized by its pyrazole structure, has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their significant roles in medicinal chemistry, particularly in the development of anticancer, antibacterial, and anti-inflammatory agents. This article examines the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol is with a molecular weight of 140.18 g/mol. The compound features a hydroxyl group (-OH) attached to the ethanolic structure, which may influence its solubility and reactivity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit potent anticancer properties. Specifically, compounds containing the pyrazole moiety have been shown to inhibit the proliferation of various cancer cell lines. For instance:

- Lung Cancer : Studies have demonstrated that certain pyrazole derivatives can significantly reduce cell viability in lung cancer models.

- Breast Cancer : The antiproliferative effects on MDA-MB-231 breast cancer cells highlight the potential of these compounds in treating aggressive cancer types.

Table 1 summarizes the anticancer activities of selected pyrazole derivatives:

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has also been extensively studied. Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Table 2 illustrates the antibacterial efficacy of various pyrazole compounds:

Anti-inflammatory Activity

Inflammation is a critical factor in many chronic diseases. Pyrazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

- Study on Anticancer Properties : A recent study synthesized multiple pyrazole derivatives and evaluated their anticancer activity against various cell lines. The results indicated that modifications to the pyrazole ring could enhance potency against specific cancer types .

- Antibacterial Efficacy Evaluation : Another investigation focused on the antibacterial properties of several pyrazole compounds against resistant bacterial strains. Results showed that certain derivatives had significant activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Q & A

Q. What are the recommended safety protocols for handling 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol in laboratory settings?

To mitigate risks, researchers must adhere to strict safety protocols:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory masks if aerosolization occurs .

- Ventilation: Conduct reactions in fume hoods or gloveboxes, especially when handling volatile intermediates .

- Waste Management: Segregate chemical waste and dispose via certified hazardous waste services to avoid environmental contamination .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Two primary methods are documented:

- Iron-Catalyzed Alkyne Hydration: Using Fe(II) phthalocyanine catalysts under aerobic conditions, alkynes undergo Markovnikov-selective hydration to yield secondary alcohols (e.g., 67.8% yield for a structurally similar compound) .

- Catalytic Hydrogenation: Chiral catalysts (e.g., Ru-based systems) enable enantioselective synthesis of alcohol derivatives, though optimization of pressure and solvent polarity is critical .

Q. Which spectroscopic methods are most effective for characterizing the molecular structure of this compound?

- ¹H/¹³C NMR: Resolve substituent effects on the pyrazole ring (e.g., δ ~1.44 ppm for methyl groups adjacent to hydroxyl) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., exact mass 193.12 g/mol for related analogs) .

- FTIR: Identify hydroxyl stretches (~3200–3600 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement for this compound using SHELX-based software?

- Handling Twinned Data: Use SHELXL’s TWIN/BASF commands to refine twinned crystals, adjusting scale factors and HKLF 5 formatting .

- Disordered Solvents: Apply PART/SUMP restraints to model solvent molecules with partial occupancy .

- Validation Tools: Leverage PLATON/CHECKCIF to flag outliers in bond lengths/angles (e.g., pyrazole ring planarity) .

Q. What strategies resolve contradictions between computational modeling and experimental data in reaction mechanisms involving this compound?

- Hybrid QM/MM Simulations: Compare calculated transition states (e.g., iron-catalyzed hydration) with experimental regioselectivity outcomes .

- Kinetic Isotope Effects (KIE): Validate proton-transfer steps in hydroxylation mechanisms using deuterated substrates .

- In Situ Spectroscopy: Monitor intermediates via Raman or UV-Vis to reconcile theoretical predictions with observed intermediates .

Q. How does the electronic configuration of substituents on the pyrazole ring influence the compound's reactivity in catalytic systems?

- Electron-Withdrawing Groups (EWGs): Methyl groups at positions 1 and 3 enhance pyrazole ring stability but reduce nucleophilicity at the hydroxyl-bearing carbon .

- Steric Effects: Bulky substituents hinder coordination to metal catalysts (e.g., Fe or Ru), requiring ligand tuning for optimal turnover .

Q. What methodologies are recommended for assessing the purity of this compound, and how do they compare in accuracy?

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of derivatives?

- Scaffold Modifications: Introduce substituents at the hydroxyl or pyrazole positions to assess cytotoxicity (e.g., fluoro or nitro groups) .

- Enzymatic Assays: Screen derivatives against kinase targets (e.g., B-Raf) using fluorescence polarization or TR-FRET .

- Pharmacokinetic Profiling: Evaluate metabolic stability via liver microsome assays and plasma protein binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.